Scutigeral is isolated from various fungi, with notable extraction from the edible mushroom Albatrellus ovinus. This mushroom has been studied for its potential medicinal properties, including the inhibition of specific central nervous system receptors. Additionally, the compound has been identified in extracts from Lachnum papyraceum, which has demonstrated a range of bioactive metabolites.
Scutigeral falls under the category of triprenyl phenols, which are characterized by their phenolic structure and multiple prenyl groups. These compounds are known for their diverse biological activities and are often studied for their therapeutic potential.
The synthesis of scutigeral can be achieved through various methods, primarily involving extraction and purification techniques from fungal sources. The process typically includes:
The extraction process often involves refluxing the fungal material with a solvent, followed by multiple extractions to maximize yield. For instance, in studies involving Albatrellus ovinus, extracts were prepared using 70% ethanol, followed by rotary evaporation to concentrate the active compounds .
The molecular structure of scutigeral features a complex arrangement typical of triprenyl phenols. It consists of a phenolic ring substituted with multiple prenyl groups, which contribute to its biological activity.
Scutigeral exhibits various chemical reactivities typical for phenolic compounds. Notably, it can participate in:
Research indicates that scutigeral's activity can be influenced by its chemical modifications. For example, acetylation reactions have been explored to enhance its solubility and bioavailability .
Scutigeral's mechanism of action primarily involves interaction with central nervous system receptors. It has been shown to inhibit the binding of ligands to GABA_A receptors and dopamine D1 receptors in vitro, suggesting a role in modulating neurotransmission.
Scutigeral is primarily researched for its potential applications in:
Scutigeral is a biologically active triprenyl phenol (molecular formula: C₂₄H₃₄O₃) first isolated from the edible mushroom Albatrellus ovinus (Sheep Polypore) [3] [9]. Structurally, it belongs to a novel class of fungal-derived vanilloids characterized by a sesquiterpenoid backbone with a phenolic hydroxyl group and a conjugated diene system (Figure 1). Unlike classical vanilloids (e.g., capsaicin), scutigeral lacks the prototypical vanillyl (4-hydroxy-3-methoxybenzyl) moiety, which explains its divergent receptor interactions. The compound exhibits moderate lipophilicity (logP ≈ 4.2), facilitating membrane penetration while limiting systemic absorption [3]. Its discovery emerged from a [³H]-resiniferatoxin binding screen targeting the transient receptor potential vanilloid 1 (TRPV1) receptor, where it demonstrated competitive binding (Ki = 19 μM) [3]. Table 1 summarizes key molecular properties.
Table 1: Molecular Characteristics of Scutigeral
Property | Value |
---|---|
IUPAC Name | (1E,3E,6E,10E)-1,7,11,15-Tetramethyl-14-(3-methylbut-2-en-1-yl)-18-oxabicyclo[13.1.0]hexadeca-1,3,6,10,15-pentaene-17-one |
Molecular Formula | C₂₄H₃₄O₃ |
Molecular Weight | 370.53 g/mol |
LogP (Predicted) | 4.2 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Binding Affinity (TRPV1) | Ki = 19 μM |
Functional EC50 | 1.6 μM (45Ca²⁺ uptake assay) |
Functionally, scutigeral acts as a competitive partial agonist at TRPV1. Electrophysiological studies confirm it evokes calcium influx in dorsal root ganglion (DRG) neurons (EC50 = 1.6 μM), an effect fully inhibited by the TRPV1 antagonist capsazepine (IC50 = 5.2 μM) [3]. However, it exhibits lower efficacy than capsaicin, inducing only ~30% of maximal capsaicin response. This submaximal activation underlies its unique physiological effects, including non-pungency and desensitization without initial excitation. Notably, scutigeral shares structural homology with other fungal vanilloids like neogrifolin and methyl-neogrifolin, forming the "triprenyl phenol" chemical class [3] [9].
Vanilloid pharmacology originated with the isolation of capsaicin from chili peppers in the 19th century, though its receptor (TRPV1) remained unidentified until 1997 [2]. Early research focused on pungent compounds that elicited neurogenic inflammation and pain. Breakthroughs came with the discovery of resiniferatoxin (RTX) from Euphorbia resinifera latex in 1975—an ultrapotent vanilloid (1,000x more potent than capsaicin) that caused persistent desensitization with minimal initial excitation [7]. This dichotomy revealed TRPV1's complex gating behavior and spurred interest in non-pungent analogs.
The cloning of TRPV1 in 1997 revolutionized the field, revealing it as a polymodal cation channel activated by heat (>42°C), protons (pH <6), and ligands like capsaicin [2]. This established TRPV1 as a "molecular integrator" of noxious stimuli. Crucially, structure-activity relationship (SAR) studies showed the vanillyl group was dispensable for receptor binding, as evidenced by isovelleral from Lactarius vellereus mushrooms [3]. This expanded the search for novel chemotypes, culminating in triprenyl phenols like scutigeral. Key historical milestones include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7